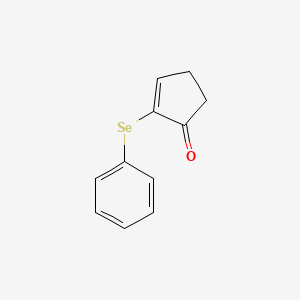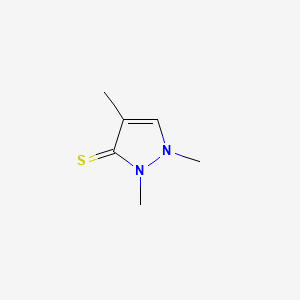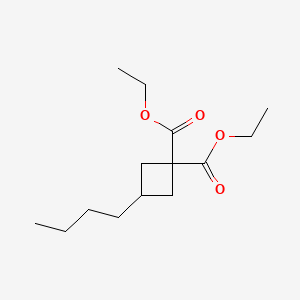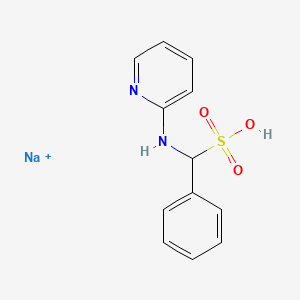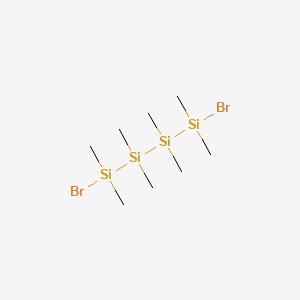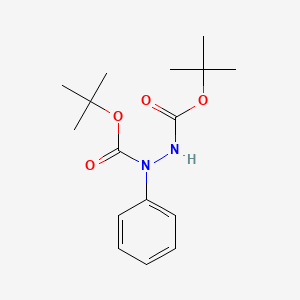
(5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine is a chemical compound that belongs to the class of dithiazoles These compounds are characterized by a five-membered ring containing two sulfur atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine typically involves the reaction of appropriate precursors under specific conditions. One common method might include the cyclization of a precursor containing the necessary functional groups, such as a chlorinated aniline derivative and a sulfur-containing reagent. The reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could result in various substituted dithiazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism by which (5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would require detailed study through experimental and computational methods.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-phenyl-1,2,3-dithiazol-5-imine
- N-(2-Chlorophenyl)-1,2,3-dithiazol-5-imine
- 4-Chloro-1,2,3-dithiazol-5-imine
Uniqueness
(5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine is unique due to the specific positioning of chlorine atoms and the dithiazole ring structure
Propriétés
Numéro CAS |
65342-97-4 |
|---|---|
Formule moléculaire |
C8H4Cl2N2S2 |
Poids moléculaire |
263.2 g/mol |
Nom IUPAC |
4-chloro-N-(2-chlorophenyl)dithiazol-5-imine |
InChI |
InChI=1S/C8H4Cl2N2S2/c9-5-3-1-2-4-6(5)11-8-7(10)12-14-13-8/h1-4H |
Clé InChI |
RAQLBXCBWBKBRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=C2C(=NSS2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


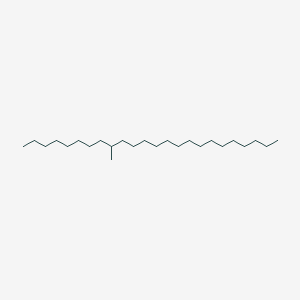
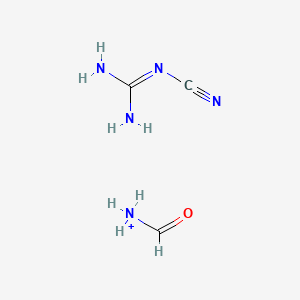
![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)
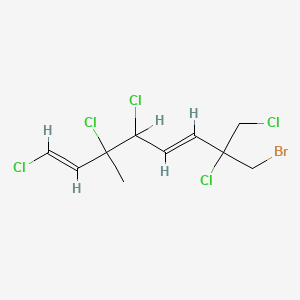

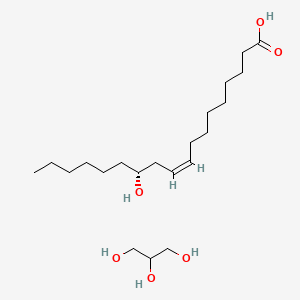
![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
